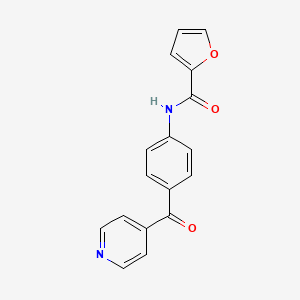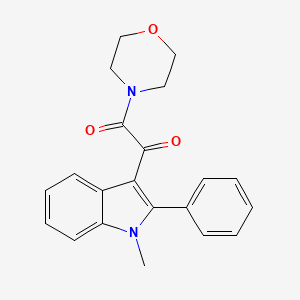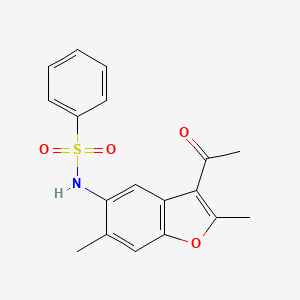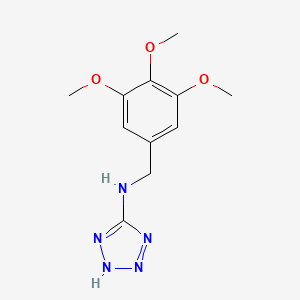
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar indole-derived compounds involves multiple steps, including the condensation of specific precursors, organolithium additions, and reactions with different reagents to introduce various functional groups. For example, the synthesis of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an analog of indomethacin, demonstrates the complexity involved in synthesizing indole-based compounds, highlighting the steric strains and orientation changes of functional groups during the synthesis process (Loll et al., 1996).
Molecular Structure Analysis
Crystal structure analyses of these compounds reveal detailed information about bond distances, angles, and molecular conformations. For instance, the crystal structure study of a related compound provides insights into the steric strains at the linkage sites and the orientation differences between similar molecules (Loll et al., 1996). These details are crucial for understanding the molecular structure and its implications on reactivity and properties.
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, contributing to their wide range of biological activities. The formation of Schiff bases from indole-based compounds and their reactivity towards different chemical reagents illustrates the chemical versatility of these molecules. Studies on the reactions of indoles with organolithium reagents show the potential for synthesizing a diverse set of aminoxyls and highlight the influence of the indole nucleus on reaction outcomes (Tommasi et al., 1999).
Physical Properties Analysis
The physical properties of indole-derived compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular structure. For example, the crystal packing and hydrogen bond interactions in Schiff base compounds derived from indole provide insights into their solid-state characteristics and potential applications in material science (Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-4-methoxybenzoic acid and related compounds, including reactivity, stability, and functional group transformations, are pivotal for their biological activities. Studies on the encapsulation of flavor molecules into layered inorganic nanoparticles demonstrate the application potential of these compounds beyond their biological activities, showcasing their role in controlled release systems (Hong et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-14-7-6-12(16(18)19)10-15(14)23(20,21)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLQDPUCKQOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B4420931.png)
![3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4420936.png)
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate](/img/structure/B4420947.png)


![N-(bicyclo[2.2.1]hept-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4420961.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4420975.png)
![4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4420982.png)

![6-(2-methoxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4420997.png)

![6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4421018.png)
